molecular formula C17H18N2O4 B5837837 2-(3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B5837837
M. Wt: 314.34 g/mol
InChI Key: VAEHHKIKUKDVRI-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide typically involves the following steps:

    Preparation of 3,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: The 3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,5-dimethylphenoxyacetic acid.

    Nitration of 2-methylaniline: 2-methylaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-3-nitroaniline.

    Amidation Reaction: Finally, 3,5-dimethylphenoxyacetic acid is reacted with 2-methyl-3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would vary based on the compound’s specific use and the biological system it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide: Similar structure but lacks the nitro group, which may result in different chemical properties and reactivity.

    2-(3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially affecting its biological activity and chemical behavior.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-7-12(2)9-14(8-11)23-10-17(20)18-15-5-4-6-16(13(15)3)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEHHKIKUKDVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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